molecular formula C7H11N3O2S B13958745 N,N,3-trimethylpyrazine-2-sulfonamide

N,N,3-trimethylpyrazine-2-sulfonamide

Cat. No.: B13958745
M. Wt: 201.25 g/mol
InChI Key: PXLYMKBKNHAQJC-UHFFFAOYSA-N
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Description

N,N,3-trimethylpyrazine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties . This compound features a pyrazine ring substituted with methyl groups and a sulfonamide functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethylpyrazine-2-sulfonamide typically involves the reaction of 3-methylpyrazine with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonyl intermediate, which then reacts with an amine to form the sulfonamide .

Industrial Production Methods: Industrial production of sulfonamides often employs oxidative coupling of thiols and amines. This method is efficient and environmentally friendly, as it avoids the need for pre-functionalization and de-functionalization steps . The process involves the use of readily available low-cost commodity chemicals, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N,N,3-trimethylpyrazine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N,3-trimethylpyrazine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,3-trimethylpyrazine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity . This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

    Sulfamethazine: A sulfonamide used in veterinary medicine.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfanilamide: An early sulfonamide antibiotic.

Uniqueness: N,N,3-trimethylpyrazine-2-sulfonamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This uniqueness makes it valuable in specialized applications where other sulfonamides may not be as effective .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N,N,3-trimethylpyrazine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-6-7(9-5-4-8-6)13(11,12)10(2)3/h4-5H,1-3H3

InChI Key

PXLYMKBKNHAQJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1S(=O)(=O)N(C)C

Origin of Product

United States

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